

An In-depth Technical Guide to the Physical Properties of Difluoroethylphosphine

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Compound of Interest

Compound Name: *Difluoroethylphosphine*

Cat. No.: *B14118725*

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For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the known and estimated physical properties of **Difluoroethylphosphine** ($C_2H_5F_2P$). Due to the limited availability of direct experimental data for this specific compound, this guide leverages computational data and the known properties of analogous organofluorophosphine compounds to provide a robust resource for researchers. Detailed experimental protocols for determining key physical characteristics of volatile and air-sensitive compounds are also presented. Furthermore, this document explores the potential biological relevance of fluorinated phosphines by proposing a hypothetical signaling pathway, offering a conceptual framework for future research in drug development.

Introduction

Difluoroethylphosphine is an organophosphorus compound characterized by an ethyl group and two fluorine atoms attached to a central phosphorus atom. The presence of highly electronegative fluorine atoms is expected to significantly influence the electronic properties and reactivity of the phosphine, making it a compound of interest in catalysis, materials science, and potentially as a building block in the synthesis of novel therapeutic agents. The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding

affinity[1][2]. Understanding the fundamental physical properties of **Difluoroethylphosphine** is therefore a critical first step for its potential application in these fields.

Given that many low-molecular-weight phosphines are pyrophoric, igniting spontaneously in air, special handling procedures are required[3][4][5][6][7]. This guide includes essential information on the safe handling of such reactive compounds.

Core Physical Properties

Direct experimental data for the physical properties of **Difluoroethylphosphine** are not readily available in the published literature. The following tables summarize computationally predicted properties and provide estimated values based on structurally similar compounds.

General and Computed Properties

This table presents data computed by PubChem for **Difluoroethylphosphine** (CAS No. 430-78-4)[8].

Property	Value	Source
Molecular Formula	C ₂ H ₅ F ₂ P	PubChem
Molecular Weight	98.03 g/mol	PubChem
IUPAC Name	ethyl(difluoro)phosphane	PubChem
XLogP3-AA (LogP)	1.4	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	98.00969348 Da	PubChem

Estimated Physical Constants

The following table provides estimated values for key physical properties of **Difluoroethylphosphine**. These estimations are based on trends observed in analogous

organofluorophosphine compounds such as methyl(difluoro)phosphine (-28 °C boiling point) and methylphosphonic difluoride (98 °C boiling point and -37 °C melting point)[9][10]. It is crucial to note that these are estimations and should be confirmed by experimental measurement.

Property	Estimated Value	Basis of Estimation
Boiling Point	10 - 30 °C	Comparison with methyl(difluoro)phosphine and consideration of increased molecular weight.
Melting Point	< -50 °C	General trend for similar low molecular weight phosphines.
Density	~1.1 - 1.3 g/mL	Based on the density of similar fluorinated organophosphorus compounds like methylphosphonic difluoride (1.3314 g/cm ³)[10].
Solubility	Soluble in organic solvents, reacts with water.	General solubility of organophosphines and reactivity of P-F bonds.

Experimental Protocols

The determination of the physical properties of a volatile and potentially pyrophoric compound like **Difluoroethylphosphine** requires specialized experimental techniques. The following protocols are generalized methods that can be adapted for this purpose. All procedures involving pyrophoric materials must be conducted in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and with appropriate personal protective equipment, including fire-resistant lab coats and gloves[3][4][6][7].

Determination of Boiling Point (Micro-scale)

This method is suitable for small sample volumes and air-sensitive compounds.

Apparatus:

- Thiele tube or similar oil bath
- Thermometer (-10 to 100 °C)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (Bunsen burner or hot plate)
- Inert gas source (e.g., Argon or Nitrogen)

Procedure:

- Under an inert atmosphere, add approximately 0.5 mL of **Difluoroethylphosphine** to the small test tube.
- Place the capillary tube, open end down, into the test tube.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer so that the assembly is immersed in the oil of the Thiele tube.
- Heat the side arm of the Thiele tube gently.
- Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.
- Continue to heat gently until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
- Remove the heat source and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Determination of Density of a Volatile Liquid

This procedure is designed to minimize evaporation during measurement.

Apparatus:

- Pycnometer or a small volumetric flask with a stopper (e.g., 1 mL or 5 mL)
- Analytical balance (readable to ± 0.0001 g)
- Constant temperature bath
- Syringe and needle for liquid transfer under inert atmosphere

Procedure:

- Carefully clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass.
- Submerge the pycnometer in a constant temperature bath (e.g., at 20 °C) to allow it to equilibrate.
- Under an inert atmosphere, fill the pycnometer with **Difluoroethylphosphine** using a syringe. Ensure the liquid fills the pycnometer to a precisely known volume.
- Stopper the pycnometer, ensuring no air bubbles are trapped. Wipe any excess liquid from the outside.
- Place the filled pycnometer back into the constant temperature bath to ensure the contents are at the desired temperature.
- Remove the pycnometer from the bath, dry the exterior completely, and weigh it on the analytical balance. Record this mass.

- The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Characterization

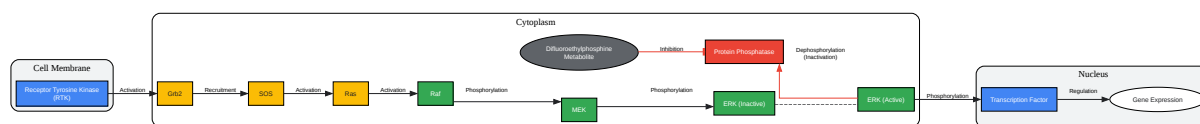
While not strictly physical properties, spectroscopic data are crucial for the identification and characterization of **Difluoroethylphosphine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{31}P NMR is a powerful tool for characterizing organophosphorus compounds. The phosphorus atom in **Difluoroethylphosphine** is expected to show a characteristic chemical shift, and coupling to the adjacent fluorine and hydrogen atoms will provide valuable structural information. ^1H and ^{19}F NMR would also be essential for full characterization[11].
- Infrared (IR) and Raman Spectroscopy: The vibrational spectra will be dominated by absorptions corresponding to C-H, C-C, and P-F bonds. The P-F stretching frequency is a particularly useful diagnostic tool for identifying fluorophosphines[12][13][14][15][16][17][18].
- Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.

Hypothetical Signaling Pathway Involvement

While there is no direct evidence of **Difluoroethylphosphine**'s involvement in biological signaling, its structural features suggest potential interactions. Organophosphorus compounds are known to interact with various enzymes, and the introduction of fluorine can modulate these interactions[1][19][20]. The high polarity of the P-F bond and the potential for the phosphorus atom to act as a Lewis acid could enable interactions with biological macromolecules.

The following diagram illustrates a hypothetical signaling pathway where a metabolite of **Difluoroethylphosphine** could act as an inhibitor of a protein phosphatase. This is a plausible mechanism given that many organophosphates are known enzyme inhibitors.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram proposes that a metabolite of **Difluoroethylphosphine** could inhibit a protein phosphatase responsible for deactivating ERK (Extracellular signal-regulated kinase). By inhibiting the phosphatase, the active, phosphorylated form of ERK would persist, leading to prolonged downstream signaling and altered gene expression. This is a common mechanism of action for various therapeutic and toxic compounds[21].

Conclusion

Difluoroethylphosphine is a compound with interesting potential stemming from its unique combination of an ethyl group and fluorine atoms bound to phosphorus. While experimental data on its physical properties are scarce, this guide provides a solid foundation of computed data, estimations based on analogous compounds, and detailed protocols for experimental determination. The pyrophoric nature of similar phosphines necessitates careful handling. The hypothetical signaling pathway presented offers a starting point for investigating the potential biological activity of this and related fluorinated phosphines. Further experimental investigation into the synthesis, characterization, and biological evaluation of **Difluoroethylphosphine** is warranted to fully explore its potential in various scientific and industrial applications.

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